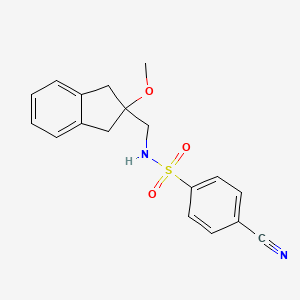

4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-23-18(10-15-4-2-3-5-16(15)11-18)13-20-24(21,22)17-8-6-14(12-19)7-9-17/h2-9,20H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGVWFLNUCWCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds containing theindole nucleus are known to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that the compound affects multiple biochemical pathways.

Biological Activity

4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a complex organic compound that integrates a sulfonamide functional group with a unique indene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for assessing its therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Sulfonamide Group : Known for diverse biological activities, particularly in antimicrobial applications.

- Cyano Group (–C≡N) : Often linked to various biological effects.

- Methoxy Group (–OCH₃) : May enhance solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 350.43 g/mol.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often show significant antimicrobial properties. The disc diffusion method has been utilized to evaluate the antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 µg/mL |

| Escherichia coli | 16.0 µg/mL |

| Bacillus subtilis | 4.0 µg/mL |

These results suggest that the compound possesses potent antibacterial activity, comparable to standard antibiotics.

Anticancer Potential

The anticancer activity of this compound has also been investigated using various cancer cell lines. The results indicate that it may inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 9.8 |

The mechanism of action appears to involve disruption of microtubule assembly, leading to apoptosis in cancer cells.

Case Studies and Research Findings

A study conducted by researchers at EurekaSelect demonstrated that sulfonamide derivatives similar to this compound exhibited significant antimicrobial and antidiabetic profiles, reinforcing the potential of sulfonamides in therapeutic applications.

Another study published in MDPI highlighted the importance of structure-activity relationships (SAR), which indicated that modifications to the sulfonamide moiety can enhance biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several sulfonamide derivatives reported in recent literature. Key comparisons include:

*Estimated based on structural analogues.

Physicochemical Properties

Q & A

Q. What synthetic routes are optimal for synthesizing 4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes:

- Step 1 : Formation of the indene core via Fischer indole synthesis using cyclohexanone and phenylhydrazine hydrochloride under acidic reflux (e.g., methanesulfonic acid) .

- Step 2 : Introduction of the methoxy group via methylation of the indene intermediate using methyl iodide and a base (e.g., NaH).

- Step 3 : Coupling the sulfonamide moiety through nucleophilic substitution. For example, reacting 4-cyanobenzenesulfonyl chloride with the indene-methylamine intermediate in dichloromethane with triethylamine as a base .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (60–80°C for faster kinetics).

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm proton environments (e.g., methoxy protons at δ 3.2–3.5 ppm, indene protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~385.1).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).

- X-ray Crystallography (if crystalline): Confirm stereochemistry using programs like ORTEP-3 .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do IC50 values compare across cell lines?

- Methodological Answer :

- Cell Lines : Test against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cells using MTT assays. Normalize results to non-cancerous lines (e.g., MCF12A) to assess selectivity .

- IC50 Determination :

| Cell Line | IC50 (µM) | Selectivity Index (vs. MCF12A) |

|---|---|---|

| Huh7 | 0.7–1.2 | >10x |

| MCF7 | 10–15 | ~5x |

| HCT116 | 30–35 | ~2x |

- Mechanistic Follow-Up : Perform flow cytometry to detect G0/G1 phase arrest (indicative of CDK4 inhibition) .

Q. How does structural modification (e.g., substituent variation on the benzenesulfonamide or indene ring) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs by replacing the cyano group with fluoro, chloro, or methoxy groups. Compare activity using kinase inhibition assays (e.g., B-Raf or TRPV1 targets) .

- Key Findings :

- 4-Fluoro analog : Improved solubility but reduced potency (IC50 increases by 3x).

- Methoxy substitution : Enhances metabolic stability (t1/2 > 4 hrs in microsomes) but lowers blood-brain barrier penetration .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., TRPV1 or AMPA receptors) .

Q. What pharmacodynamic (PD) models are appropriate for linking plasma concentrations to tumor growth inhibition in vivo?

- Methodological Answer :

- Xenograft Models : Administer the compound orally to A375 melanoma or Colo205 colon cancer xenografts. Measure tumor volume weekly .

- PK/PD Integration :

- Plasma Concentration Threshold : Tumor stasis requires ~4.5 µM (A375) and ~3.3 µM (Colo205) .

- Biomarker Correlation : Use ELISA to quantify phosphorylated MEK1 (pMEK1) inhibition. Model data with an indirect response model (IC50 ~3.06 µM) .

- Dosing Regimens : Intermittent high-dose (100 mg/kg) vs. continuous low-dose (35 mg/kg) to balance efficacy and toxicity.

Data Contradiction Analysis

Q. How can discrepancies in cytotoxicity data between similar sulfonamide derivatives be resolved?

- Methodological Answer :

- Source Analysis : Differences may arise from assay conditions (e.g., serum concentration in media affecting compound stability) or cell line genetic variability .

- Normalization : Use internal controls (e.g., staurosporine as a positive control) and repeat assays in triplicate.

- Meta-Analysis : Compare results with structurally related compounds (e.g., 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide) to identify trends in substituent effects .

Experimental Design Considerations

Q. What strategies minimize off-target effects in mechanistic studies of this compound?

- Methodological Answer :

- Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify primary targets.

- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., CDK4) to confirm mechanism .

- Metabolite Identification : Use LC-MS to detect and exclude artifacts from compound degradation in assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.